4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester

Physicochemical characterization Positional isomerism Chromatographic separation

4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester (CAS 157188-19-7; molecular formula C15H13NO6; molecular weight 303.27 g/mol) is a fully substituted naphthalene derivative bearing an acetoxy group at the 4-position, a nitro group at the 7-position, and an ethyl ester at the 2-carboxylic acid position. It belongs to the class of nitro-naphthalene carboxylate esters, which are employed as synthetic intermediates, screening library components, and potential pharmacophore scaffolds in medicinal chemistry.

Molecular Formula C15H13NO6
Molecular Weight 303.27 g/mol
Cat. No. B13927390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester
Molecular FormulaC15H13NO6
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C=CC(=CC2=C1)[N+](=O)[O-])OC(=O)C
InChIInChI=1S/C15H13NO6/c1-3-21-15(18)11-6-10-7-12(16(19)20)4-5-13(10)14(8-11)22-9(2)17/h4-8H,3H2,1-2H3
InChIKeyHGYPMBOTLRJRKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic Acid Ethyl Ester: Compound Identity, Class, and Key Physicochemical Characteristics for Procurement Screening


4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic acid ethyl ester (CAS 157188-19-7; molecular formula C15H13NO6; molecular weight 303.27 g/mol) is a fully substituted naphthalene derivative bearing an acetoxy group at the 4-position, a nitro group at the 7-position, and an ethyl ester at the 2-carboxylic acid position . It belongs to the class of nitro-naphthalene carboxylate esters, which are employed as synthetic intermediates, screening library components, and potential pharmacophore scaffolds in medicinal chemistry [1]. The compound is commercially available at NLT 98% purity with storage stability of 2 years at 20°C under ISO-certified quality systems . Its topological polar surface area (TPSA) is estimated at 95.74 Ų, and it possesses an InChI Key of HGYPMBOTLRJRKL-UHFFFAOYSA-N, confirming a unique structural identity distinguishable from its positional isomers .

Identity & Quality ISO-certified NLT 98% purity supports synthesis and screening library workflows
Isomer Specificity Unique 7-nitro positional isomer with defined InChI Key for unambiguous registration
Synthetic Handle 4-acetoxy group enables controlled hydrolysis to 4-hydroxy derivative for further functionalization

Why 4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic Acid Ethyl Ester Cannot Be Interchanged with Its Positional Nitro Isomers: The Position-Selectivity Imperative


Positional isomerism of the nitro group on the naphthalene ring is not a trivial structural variation. In the broader nitronaphthalene literature, the position of the nitro substituent (alpha vs. beta; 5-, 6-, 7-, or 8-) profoundly influences electronic distribution, reduction potential, and biological activity—including mutagenicity and enzyme inhibition profiles [1]. While 4-(acetyloxy)-5-nitro, 6-nitro, 7-nitro, and 8-nitro-2-naphthalenecarboxylic acid ethyl esters share identical molecular formulas and many computed bulk properties, their differing nitro positions create distinct local dipole moments, steric environments, and hydrogen-bond acceptor geometries that cannot be replicated by simple analog substitution . For screening library curation, isomer-specific selection directly determines the chemical diversity space sampled; substituting one positional isomer for another alters the pharmacophore presentation and may lead to false-negative screening outcomes [2].

Positional mismatch
Nitro position alters electronic, steric and hydrogen-bonding profiles; 5-, 6-, 7- and 8-nitro isomers are not functionally equivalent
Beta/alpha distinction
Beta-position (7-) vs alpha nitro groups may shift nitroreductase activation and mutagenicity screening outcomes
Supplier documentation
Purity and quality certifications vary across isomer sources; only the 7-nitro isomer is offered under documented ISO-certified NLT 98% specification

Quantitative Differentiation Evidence for 4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic Acid Ethyl Ester vs. Positional Nitro Isomers


Predicted Boiling Point Divergence Among 4-Acetoxy-nitro-2-naphthoate Ethyl Ester Positional Isomers Suggests Differential Intermolecular Interactions

Among the four positional isomers of 4-(acetyloxy)-nitro-2-naphthalenecarboxylic acid ethyl ester, the 6-nitro isomer (CAS 157188-17-5) exhibits a predicted boiling point of 479°C at 760 mmHg, which is approximately 9°C higher than the 470.3°C reported for both the 5-nitro (CAS 157188-18-6) and 8-nitro (CAS 157188-16-4) isomers . Although predicted boiling point data for the 7-nitro isomer were not available from the same computational source at the time of analysis, the observed variation among the 5-, 6-, and 8-nitro isomers demonstrates that nitro position measurably alters intermolecular interaction energetics—differences that would also be expected to distinguish the 7-nitro isomer from its siblings .

Boiling Point Divergence
Cross-study comparable
6-nitro isomer bp 479°C vs 5-/8-nitro 470.3°C (Δ8.7°C); 7-nitro data unavailable
Supports isomer-specific purification protocol review
Predicted values; target isomer data absent
Physicochemical characterization Positional isomerism Chromatographic separation

Nitro Group at the 7-Position Places the Substituent at a Beta-Naphthyl Site, Differentiating Reduction Chemistry and Biological Activation Potential from Alpha-Position Nitro Isomers

In nitrated naphthalene systems, the position of the nitro group on the naphthalene ring determines its susceptibility to enzymatic reduction and subsequent biological activation. Literature on nitronaphthalene mutagenicity demonstrates that beta-position nitro groups (such as the 7-position in the target compound) exhibit different reduction kinetics and mutagenic potency compared to alpha-position nitro substituents [1]. The target compound's 7-nitro group resides on the beta-position of the naphthalene ring bearing the carboxylic ester, creating a distinct electronic environment relative to the 5-nitro (alpha to the ester-bearing ring fusion) and 8-nitro (peri to the ester) isomers [2]. This positional effect is critical when the compound is employed in prodrug design, where nitroreductase-mediated activation is sought, or in toxicity screening panels where nitro positional isomer identity determines Ames test outcomes [3]. Quantitative isomer-specific reduction potential data for this exact compound series were not identified in the published literature; the differentiation claim rests on established class-level principles of nitronaphthalene positional pharmacology.

Nitroreduction Position Effect
Class-level inference
Beta-position (7-) vs alpha nitro groups differ in reduction kinetics and mutagenic potency
Class-level inference for bioactivation profile screening
No direct experimental data for this series
Nitroreduction Mutagenicity Structure-activity relationship

Vapor Pressure Difference Between the 6-Nitro and 8-Nitro Positional Isomers Indicates Isomer-Specific Volatility Profiles Relevant to Handling and Formulation

Among the positional isomers with available data, the 6-nitro isomer (CAS 157188-17-5) exhibits a predicted vapor pressure of 2.44 × 10⁻⁹ mmHg at 25°C, whereas the 8-nitro isomer (CAS 157188-16-4) shows a vapor pressure of 5.12 × 10⁻⁹ mmHg at 25°C—a roughly 2.1-fold difference . While vapor pressure data for the 7-nitro target compound were not located in the same computational database, the confirmed divergence among other positional isomers establishes that nitro position alters volatility in this compound class. Such differences are consequential for vacuum-drying protocols, long-term storage under inert atmosphere, and headspace analysis in formulation development .

Vapor Pressure Difference
Cross-study comparable
6-nitro 2.44×10⁻⁹ vs 8-nitro 5.12×10⁻⁹ mmHg at 25°C (~2.1-fold)
Indicates isomer-specific volatility for handling and formulation
Target isomer data not available
Vapor pressure Physicochemical property Formulation stability

Commercial Purity Specification and ISO-Certified Quality System Provide Batch-to-Batch Reproducibility Assurance Not Uniformly Documented Across All Positional Isomer Suppliers

The 7-nitro target compound is supplied by MolCore with a certified purity of NLT 98% under an ISO-certified quality management system, with defined storage conditions of 20°C and a 2-year stability window . While the 5-nitro, 6-nitro, and 8-nitro positional isomers are also available from various suppliers, the specific supplier network, lot-to-lot purity documentation practices, and storage condition specifications differ across isomers [1][2]. For procurement workflows requiring auditable quality documentation—such as GLP-compliant screening campaigns or ISO 9001-certified synthesis laboratories—the documented purity specification and quality system associated with the 7-nitro isomer's primary supplier provides a verifiable procurement quality baseline that may not be uniformly matched by alternative isomer sources.

Quality Specification
Supporting evidence
NLT 98% purity, ISO-certified quality system, 2-year stability at 20°C (MolCore)
Procurement risk reduced with documented quality framework
Varies by supplier for other isomers
Quality control Purity specification ISO certification

Acetoxy Group at the 4-Position Enables Selective Hydrolytic Unmasking to the 4-Hydroxy Analog, a Functional Handle Absent in Non-Esterified Nitro-Naphthalene Comparators

The 4-acetoxy substituent on the target compound functions as a masked hydroxyl group that can be selectively hydrolyzed under controlled acidic or basic conditions to yield the corresponding 4-hydroxy-7-nitro-2-naphthalenecarboxylic acid ethyl ester . This feature distinguishes the compound from simple nitro-naphthalene esters lacking the acetoxy functionality (e.g., ethyl 7-nitro-2-naphthoate or ethyl 8-nitro-2-naphthoate), which cannot undergo analogous late-stage hydroxyl unmasking [1]. In the context of CC-1065/duocarmycin analog synthesis, 4-acetoxynaphthalene-2-carboxylate esters serve as key intermediates where the acetoxy group is strategically employed as a synthetic handle for subsequent functionalization . While this capability is shared across all 4-acetoxy positional isomers, it represents a clear functional differentiation from non-acetoxy nitro-naphthalene esters that may be considered as alternative procurement candidates.

Acetoxy Hydrolytic Handle
Class-level inference
4-acetoxy enables controlled hydrolysis to 4-hydroxy derivative
Distinguishes from non-acetoxy nitro-naphthalene esters
Hydrolysis rate data not available
Prodrug design Protecting group strategy Hydrolytic stability

Optimal Research and Industrial Application Scenarios for 4-(Acetyloxy)-7-nitro-2-naphthalenecarboxylic Acid Ethyl Ester Based on Established Evidence


Chemical Diversity Library Curation Requiring 7-Position Nitro-Naphthalene Scaffold Coverage

For high-throughput screening library assembly where comprehensive coverage of nitro-naphthalene positional isomer space is required, the 7-nitro isomer fills a specific scaffold position that cannot be represented by the more commonly stocked 5-nitro or 8-nitro analogs. The documented positional effects of nitro groups on naphthalene biological activity [1] justify inclusion of the 7-nitro isomer to avoid scaffold gaps. Its ISO-certified purity specification (NLT 98%) meets the quality threshold for screening library acceptance.

Synthetic Intermediate for 4-Hydroxy-7-nitro-2-naphthoate Derivatives via Controlled Acetoxy Hydrolysis

The 4-acetoxy group serves as a protected hydroxyl that can be unmasked under controlled hydrolytic conditions to generate the corresponding 4-hydroxy-7-nitro-2-naphthalenecarboxylic acid ethyl ester . This synthetic strategy is relevant to medicinal chemistry programs exploring 4-substituted nitro-naphthalene scaffolds, where the acetoxy group provides orthogonal protection during multi-step synthesis. The 7-nitro positional isomer specifically targets a beta-naphthyl substitution pattern that may be preferred for certain target binding geometries based on class-level nitronaphthalene structure-activity principles [1].

Reference Standard for Analytical Method Development Distinguishing Nitro-Naphthalene Positional Isomers

Given the demonstrated boiling point differences among positional isomers (up to 8.7°C between the 6-nitro and 8-nitro isomers) , the 7-nitro isomer can serve as a reference standard for developing chromatographic or spectroscopic methods capable of resolving closely related nitro-naphthalene positional isomers. The unique InChI Key (HGYPMBOTLRJRKL-UHFFFAOYSA-N) provides unambiguous digital identity for database registration and analytical cross-referencing.

Nitroreductase Substrate Profiling Studies Requiring Beta-Position Nitro Placement

For enzymatic studies investigating nitroreductase substrate specificity, the 7-nitro (beta-position) isomer offers a distinct electronic and steric presentation compared to alpha-position nitro isomers. Literature indicates that beta-position nitronaphthalenes exhibit different susceptibility to reduction than their alpha counterparts [1], making the 7-nitro isomer a necessary tool compound for comprehensive substrate profiling panels. Procurement of the specific 7-nitro isomer rather than a generic nitro-naphthalene ensures the intended enzymatic recognition surface is presented.

Application
Selection Property
Validation Focus
Positional isomer library coverage
7-nitro isomer identity, documented purity
Scaffold-gap coverage verification
4-Hydroxy-7-nitro-2-naphthoate synthesis
4-acetoxy protecting group strategy
Orthogonal deprotection compatibility
Analytical reference for positional isomer resolution
Unique InChI Key and physicochemical profile
Chromatographic method specificity
Nitroreductase substrate profiling (beta-position nitro)
7-position beta-nitro placement
Substrate recognition and reduction kinetics
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